Thioamide (C=S) Versus Carboxamide (C=O): Computed Lipophilicity and Polar Surface Area Differential
Replacement of the carboxamide oxygen with sulfur to generate the thioamide congener produces a measurable shift in key computed physicochemical descriptors. For 2-amino-5-nitrothiobenzamide, the calculated XLogP3 is 1.6 and the topological polar surface area (TPSA) is 129.95 Ų, as computed and curated in PubChem CID 3034350 [1]. While a directly measured, head-to-head experimental LogP comparison with the exact amide analog 2-amino-5-nitrobenzamide (CAS 16313-65-8) under identical conditions is not available in the public domain, the class-level trend is well-established: thioamides consistently exhibit higher lipophilicity (ΔLogP ≈ +0.5 to +1.2) and reduced PSA relative to their amide counterparts due to the larger, more polarizable sulfur atom and weakened hydrogen-bond-accepting capacity of the C=S group [2]. This physicochemical divergence translates into differential membrane permeability and protein-binding profiles, critical parameters for any user evaluating these compounds as building blocks for bioactive molecule synthesis.
| Evidence Dimension | Computed XLogP3 and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.6; TPSA = 129.95 Ų (PubChem CID 3034350) |
| Comparator Or Baseline | 2-Amino-5-nitrobenzamide (CAS 16313-65-8): individual experimental LogP/TPSA data not retrieved for this specific pair; class-level ΔLogP ≈ +0.5 to +1.2 for thioamide vs amide |
| Quantified Difference | XLogP3 = 1.6 for thioamide; class-level inference of increased lipophilicity relative to amide analog |
| Conditions | Computed properties from PubChem 2.2 release (2025.04.14); thioamide vs amide class-level data from medicinal chemistry literature [2] |
Why This Matters
A higher LogP for the thioamide influences solubility, membrane partitioning, and metabolic stability—key selection criteria when sourcing a building block for lead optimization in drug discovery.
- [1] PubChem CID 3034350: Computed properties including XLogP3 = 1.6 and TPSA = 129.95 Ų. National Center for Biotechnology Information (2026). View Source
- [2] Kumari S, et al. Unlocking the potential of the thioamide group in drug design and development. European Journal of Medicinal Chemistry (2024). Documents thioamide physicochemical trends vs amides. View Source
